molecular formula C15H16BrN3O B13720764 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B13720764
M. Wt: 334.21 g/mol
InChI Key: GYKXAVGCFBIYQA-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide structure by reacting the brominated benzene with an amine.

    Cyclopropylmethylation: The addition of a cyclopropylmethyl group to the amine.

    Pyrazole Introduction: The attachment of the pyrazole ring to the benzene structure.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the pyrazole ring.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the benzamide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in a new functionalized benzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(cyclopropylmethyl)-5-(1H-pyrazol-4-yl)benzamide: Lacks the methyl group on the pyrazole ring.

    3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-3-yl)benzamide: The pyrazole ring is attached at a different position.

    3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-imidazol-4-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern and the presence of both the cyclopropylmethyl and pyrazole groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-5-(1-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C15H16BrN3O/c1-19-9-13(8-18-19)11-4-12(6-14(16)5-11)15(20)17-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,17,20)

InChI Key

GYKXAVGCFBIYQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)NCC3CC3

Origin of Product

United States

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